![molecular formula C9H6FNO3 B1440716 Methyl 6-fluorobenzo[d]oxazole-2-carboxylate CAS No. 1086392-62-2](/img/structure/B1440716.png)
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate
Overview
Description
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a fluorinated heterocyclic compound featuring a benzo[d]oxazole core substituted with a fluorine atom at the 6-position and a methyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, it is utilized in the preparation of angiotensin II type-2 receptor antagonists, as demonstrated in the synthesis of (S)-2-(6-fluorobenzo[d]oxazol-2-yl)-6-methoxy-5-((5-methoxypyridin-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . The fluorine atom enhances metabolic stability and binding affinity, while the ester group facilitates synthetic modifications.
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate generally proceeds via the cyclization of 2-aminophenol derivatives with fluorinated carboxylic acid derivatives or their activated forms (e.g., acyl chlorides), followed by esterification to install the methyl ester group at the 2-position.
- Key Reactants: 2-aminophenol or substituted 2-aminophenol, fluorinated carboxylic acid derivatives (e.g., 6-fluoro-substituted benzoic acid derivatives or corresponding acyl chlorides).
- Reaction Type: Intramolecular cyclization forming the oxazole ring.
- Typical Solvents: Dichloromethane, xylene, tetrahydrofuran (THF), or ethanol.
- Catalysts/Bases: Triethylamine or other organic bases to neutralize HCl formed during acylation.
- Temperature: Room temperature to reflux conditions depending on reagents and solvents.
Detailed Preparation Routes and Conditions
Step | Description | Reaction Conditions | Yield & Notes |
---|---|---|---|
1 | Cyclization of 2-aminophenol with fluorinated acyl chloride | Reaction of 2-aminophenol with 6-fluorobenzoyl chloride in dichloromethane at room temperature with triethylamine base | Efficient ring closure to form 6-fluorobenzo[d]oxazole intermediate |
2 | Esterification of carboxylic acid intermediate | Treatment with methanol under acidic or neutral conditions to form methyl ester | High yield; facilitates further modification |
3 | Purification | Recrystallization from ethanol or ethyl acetate; chromatographic purification using silica gel with ethyl acetate/hexane mixtures | Achieves high purity (>95%) suitable for pharmaceutical applications |
This method is supported by the typical synthetic approach where 2-aminophenol derivatives react with fluorinated carboxylic acid derivatives under mild conditions to yield the oxazole ring system, followed by esterification to install the methyl ester group.
Industrial Scale Considerations
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to improve reaction control, heat management, and scalability.
- Automated Systems: Automation enhances reproducibility and yield.
- Purification: Chromatography and recrystallization ensure removal of impurities and byproducts, crucial for pharmaceutical-grade material.
- Solvent Recovery: Use of recyclable solvents like dichloromethane and ethanol reduces environmental impact.
Representative Experimental Procedure (Literature-Based)
- Dissolve 2-aminophenol (or substituted derivative) in dichloromethane.
- Add triethylamine to the solution as a base.
- Slowly add 6-fluorobenzoyl chloride dropwise at room temperature.
- Stir the reaction mixture for several hours until completion (monitored by TLC or HPLC).
- Quench the reaction, wash with aqueous acid and base to remove residual reagents.
- Concentrate and purify the intermediate.
- Esterify the carboxylic acid group by refluxing with methanol in the presence of acid catalyst or under neutral conditions.
- Purify final product by recrystallization or chromatography.
Analytical and Characterization Techniques
- NMR Spectroscopy: Confirms methyl ester protons (~δ 3.8–4.0 ppm), aromatic protons, and fluorine substitution pattern.
- FT-IR: Characteristic C=O stretch near 1720 cm⁻¹ for ester group.
- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight (~209 g/mol).
- Melting Point: Typically between 120–140 °C, confirming purity.
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4 to 1:2) or HPLC with C18 column and acetonitrile/water (70:30) mobile phase.
Reaction Variations and Optimization
- Base Selection: Triethylamine is preferred for neutralizing HCl during acylation; other organic bases may be used.
- Temperature Control: Room temperature is often sufficient; reflux can be employed to increase reaction rate.
- Solvent Choice: Dichloromethane is common; alternatives like xylene or THF can be used depending on solubility.
- Fluorine Stability: Reactions are conducted under inert atmosphere when necessary to prevent dehalogenation of fluorine substituent.
Summary Table of Preparation Parameters
Parameter | Typical Conditions | Notes |
---|---|---|
Starting Materials | 2-Aminophenol, 6-fluorobenzoyl chloride | Fluorinated acid derivatives essential |
Solvent | Dichloromethane, ethanol, THF | Solvent choice affects yield and purity |
Base | Triethylamine | Neutralizes HCl byproduct |
Temperature | Room temperature to reflux | Controlled to optimize cyclization |
Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
Esterification | Methanol, acidic or neutral conditions | Converts acid to methyl ester |
Purification | Recrystallization, silica gel chromatography | Ensures high purity |
Yield | Typically >70% | Dependent on reaction optimization |
Research Findings and Notes
- The fluorine atom at the 6-position enhances metabolic stability and binding affinity in pharmaceutical intermediates.
- The methyl ester group facilitates further synthetic transformations such as hydrolysis or amidation.
- The synthetic route is adaptable for structural analogues by varying substituents on the phenol or acid components.
- Industrial methods emphasize scalability and purity, often employing continuous flow and automated purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate the hydrolysis.
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Ester Hydrolysis: 6-fluorobenzo[d]oxazole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate has garnered attention for its potential in drug development due to its structural properties that allow for the modification of biological activity.
Antibacterial Properties
Research indicates that derivatives of benzo[d]oxazole compounds, including this compound, exhibit significant antibacterial activity. The presence of the fluorine atom enhances the lipophilicity of the molecule, which is crucial for penetrating bacterial membranes and inhibiting growth. Studies have shown that modifications at the 6-position can lead to improved efficacy against resistant strains of bacteria .
Anticancer Activity
The compound's ability to interact with specific biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield high-purity products suitable for further functionalization.
Synthetic Pathways
A common synthetic route involves the reaction of fluorinated phenolic compounds with carboxylic acid derivatives under acidic conditions, often utilizing catalysts to enhance yield and selectivity. The resulting compound can then be modified to create a library of derivatives for biological testing .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved resistance against solvents and environmental degradation, making it suitable for high-performance applications in coatings and sealants .
Photonic Applications
Research into the photophysical properties of this compound has shown potential for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed for applications in sensors and light-emitting devices .
Antibacterial Study
In a recent study, researchers synthesized a series of benzo[d]oxazole derivatives including this compound and evaluated their antibacterial activity against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability, suggesting that structural modifications could lead to more potent antibacterial agents .
Cancer Cell Line Testing
Another study involved testing the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antibacterial Activity | Effective against resistant bacterial strains | Significant reduction in viability |
Anticancer Activity | Induces apoptosis in cancer cells | Dose-dependent cytotoxicity observed |
Polymer Chemistry | Enhances thermal stability and mechanical strength | Improved resistance to solvents |
Photonic Applications | Absorption/emission at specific wavelengths | Potential use in sensors |
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Halogens or Methyl Groups
The substituent at the 6-position significantly influences the compound’s reactivity and applications. Key comparisons include:
Key Findings :
- Fluorine vs. Bromine : Bromine introduces steric bulk and enables Suzuki-Miyaura cross-coupling reactions, but fluorine offers superior metabolic resistance and electronic modulation for drug design .
- Positional Isomerism : The 6-fluoro derivative exhibits stronger receptor binding compared to the 5-fluoro analog due to optimized spatial alignment in target proteins .
Heterocycle Variations: Oxazole vs. Thiazole
Replacing the oxazole oxygen with sulfur (thiazole) alters electronic properties:
Key Findings :
- Oxazole : The oxygen atom creates a less polarizable ring, favoring π-π stacking in drug-receptor interactions.
- Thiazole : Sulfur’s larger atomic radius and polarizability enhance luminescence properties, making thiazole derivatives suitable for optoelectronic applications .
Ester Group Modifications
Variations in ester groups impact solubility and hydrolysis rates:
Compound Name | Ester Group | CAS No. | Stability Profile |
---|---|---|---|
This compound | Methyl | 954239-61-3 | Moderate hydrolysis resistance |
Ethametsulfuron methyl ester | Methyl | N/A | Herbicide; rapid hydrolysis in soil |
Key Findings :
- While both compounds feature methyl esters, the heterocyclic core in this compound stabilizes the ester against hydrolysis compared to sulfonylurea herbicides .
Biological Activity
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoxazole ring with a fluorine atom at the 6-position and a methyl ester group at the 2-position. Its molecular formula is with a molecular weight of approximately 195.15 g/mol. The unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications .
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptors : It could modulate receptor activity, influencing cellular signaling cascades that lead to apoptosis or growth inhibition.
- Antioxidant Activity : Some studies suggest that compounds with the oxazole ring exhibit antioxidant properties, which may help protect cells against oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented as follows:
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus (SA) | 3.12 |
Escherichia coli (EC) | 1.56 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 |
Bacillus subtilis (BS) | 3.12 |
Candida albicans (CA) | >200 |
These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal carcinoma)
The mechanism of action in these studies involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, the compound's IC50 values against these cell lines reveal promising anticancer activity:
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HCT-116 | 15 |
These findings suggest that this compound may serve as a scaffold for the development of new therapeutic agents targeting cancer cells .
Case Studies
A recent study focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested for their antibacterial and anticancer properties, yielding promising results that support further investigation into structure-activity relationships.
Case Study Summary
- Synthesis : Derivatives were synthesized using standard organic chemistry techniques.
- Testing : Evaluated for antimicrobial and anticancer activities using disk diffusion assays and MTT assays.
- Results : Several derivatives exhibited improved potency compared to the parent compound, indicating potential for optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 6-fluorobenzo[d]oxazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing methyl 3-amino-4-hydroxybenzoate with a fluorinated aryl acid derivative in excess. This method, adapted from benzoxazole carboxylate syntheses, requires precise temperature control (reflux for 15–20 hours) and stoichiometric ratios to achieve yields >70%. Post-reaction, cooling the mixture on crushed ice facilitates crystallization . Variations in acid substituents (e.g., chloro or nitro analogs) suggest fluorinated reactants may require inert atmospheres to prevent dehalogenation .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm methyl ester protons at δ 3.8–4.0 ppm and aromatic protons), -NMR (to identify carbonyl carbons at ~165–170 ppm), and FT-IR (C=O stretch at ~1720 cm). Mass spectrometry (exact mass: ~209.05 g/mol) confirms molecular ion peaks. Recrystallization from ethanol or ethyl acetate improves purity, with melting point analysis (expected range: 120–140°C based on analogs) as a secondary validation .
Q. What solvent systems are suitable for chromatographic purification?
- Methodological Answer : Silica gel chromatography with ethyl acetate/hexane (1:4 to 1:2 v/v) effectively separates methyl benzo[d]oxazole derivatives. For HPLC purification, a C18 column with acetonitrile/water (70:30) is recommended, as validated for structurally similar compounds in pharmaceutical analysis .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The fluorine atom at position 6 activates the aromatic ring toward electrophilic substitution at adjacent positions. Kinetic studies using Hammett plots (σ = 0.34 for fluorine) can quantify this effect. Compare reaction rates with non-fluorinated analogs (e.g., methyl 6-methylbenzo[d]oxazole-2-carboxylate) in model reactions like nitration or bromination. Computational DFT studies (e.g., using Gaussian) further elucidate charge distribution and transition states .
Q. What strategies mitigate dimerization or ester hydrolysis during storage?
- Methodological Answer : Stability studies under varying pH (3–9), temperature (4–40°C), and humidity (0–75% RH) reveal susceptibility to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or under nitrogen. Monitor degradation via HPLC (retention time shifts) and quantify dimer formation using LC-MS, ensuring dimer content remains <0.15% (pharmaceutical-grade thresholds) .
Q. How can this compound serve as a ligand in coordination chemistry?
- Methodological Answer : The oxazole ring and ester carbonyl group act as bidentate ligands. Synthesize metal complexes (e.g., Cu(II), Co(III)) by refluxing the compound with metal salts (e.g., CuCl) in ethanol. Characterize using UV-Vis (d-d transitions), EPR (for Cu(II)), and cyclic voltammetry to assess redox activity. Bioactivity assays (e.g., DNA binding via fluorescence quenching) can extend applications .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~2.5), aqueous solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) into targets like cyclooxygenase-2 (COX-2) or bacterial gyrase identifies potential therapeutic applications. Compare with fluorinated analogs to assess bioavailability trends .
Q. Contradictions & Gaps
- describes synthesis of methyl benzo[d]oxazole-5-carboxylates, but positional isomerism (6- vs. 5-substitution) may alter reactivity.
- Fluorine’s impact on liquid crystal behavior () suggests unexplored material science applications.
Properties
IUPAC Name |
methyl 6-fluoro-1,3-benzoxazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQANBOJUVGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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